3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Description
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a pyrazole-containing compound featuring a propanamide backbone substituted with a methylamino group at position 2 and a 4-chloro-5-methyl-pyrazole moiety at position 3. The following comparison focuses on structurally related pyrazole-carboxamide derivatives synthesized in (Molecules, 2015) to infer trends in physicochemical and synthetic properties.
Properties
Molecular Formula |
C8H13ClN4O |
|---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-7(11-2)8(10)14/h3,7,11H,4H2,1-2H3,(H2,10,14) |
InChI Key |
VCDKKCZZKCDFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C(=O)N)NC)Cl |
Origin of Product |
United States |
Biological Activity
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with chlorine and methyl substitutions, linked to a propanamide moiety. This structural configuration is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Various studies have explored its effects on different cancer cell lines and its mechanism of action.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| SF-268 | 12.50 | ||
| NCI-H460 | 42.30 | ||
| Anti-inflammatory | COX Enzyme Inhibition | - |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Additionally, it may interfere with signal transduction pathways by interacting with various receptors.
Case Study: Anticancer Effects
In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. These findings suggest that compounds similar to this compound may have enhanced anticancer effects due to their structural similarities .
Research Findings
Recent advancements in drug design have highlighted the efficacy of pyrazole derivatives as potential therapeutic agents. For instance, compounds derived from pyrazole have shown promising results in inhibiting tumor growth across various cancer types.
Table 2: Comparative Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl... | A549 | 26 |
| 3-(1H-indole-3-yl)-1H-pyrazole derivatives | HepG-2 | 0.71 |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
- Melting Points : Compounds with electron-withdrawing groups (e.g., 3b: 4-Cl, 171–172°C; 3d: 4-F, 181–183°C) exhibit higher melting points than those with electron-donating groups (3c: p-tolyl, 123–125°C), suggesting enhanced crystallinity due to polar interactions .
- Yields : Fluorophenyl-substituted 3d achieved the highest yield (71%), while methyl-substituted 3c had the lowest (62%), possibly due to steric hindrance during synthesis .
- Spectral Signatures: The cyano group (C≡N) in all compounds generates strong IR absorption near 2230 cm$ ^{-1} $, absent in the target compound, which instead has a methylamino group (-NHCH3) likely showing N-H stretches near 3300 cm$ ^{-1} $ .
Implications for Target Compound Behavior
- Solubility: The propanamide backbone and methylamino group in the target compound may enhance water solubility compared to the carboxamide-cyano derivatives in , which are more lipophilic due to aryl and cyano substituents.
- Reactivity: The methylamino group could participate in hydrogen bonding or act as a weak base, contrasting with the electron-deficient cyano group in compounds, which may favor electrophilic interactions.
Research Findings and Limitations
While direct data on 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide are scarce, comparisons with compounds highlight the critical role of substituents in modulating properties. For example:
- Chloro and methyl groups on pyrazole improve thermal stability (evidenced by higher melting points in 3a–3e) .
- Aryl ring electronegativity correlates with crystallinity and solubility.
Limitations: The absence of biological or computational data for the target compound restricts a full pharmacological comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
